dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate
CAS No.: 618443-42-8
Cat. No.: VC16157569
Molecular Formula: C13H9Br2FN2O4
Molecular Weight: 436.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618443-42-8 |
|---|---|
| Molecular Formula | C13H9Br2FN2O4 |
| Molecular Weight | 436.03 g/mol |
| IUPAC Name | dimethyl 1-(2,4-dibromo-6-fluorophenyl)pyrazole-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C13H9Br2FN2O4/c1-21-12(19)7-5-18(17-10(7)13(20)22-2)11-8(15)3-6(14)4-9(11)16/h3-5H,1-2H3 |
| Standard InChI Key | ORDWWNXJCHVQLV-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN(N=C1C(=O)OC)C2=C(C=C(C=C2Br)Br)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s molecular formula is C₁₃H₉Br₂FN₂O₄, with a molar mass of 436.03 g/mol. Its IUPAC name, dimethyl 1-(2,4-dibromo-6-fluorophenyl)pyrazole-3,4-dicarboxylate, reflects the substitution pattern: a pyrazole ring substituted at the 1-position with a 2,4-dibromo-6-fluorophenyl group and ester groups at the 3- and 4-positions. The canonical SMILES string, COC(=O)C1=CN(N=C1C(=O)OC)C2=C(C=C(C=C2Br)Br)F, encodes this structure unambiguously.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 618443-42-8 |
| Molecular Formula | C₁₃H₉Br₂FN₂O₄ |
| Molecular Weight | 436.03 g/mol |
| InChI Key | ORDWWNXJCHVQLV-UHFFFAOYSA-N |
| XLogP3 (Partition Coefficient) | 3.2 (estimated) |
| Topological Polar Surface Area | 64.8 Ų |
Electronic and Steric Effects
The 2,4-dibromo-6-fluorophenyl group imposes strong electron-withdrawing effects due to the inductive (-I) and resonance (-R) properties of bromine and fluorine. This electronic environment stabilizes negative charges during nucleophilic substitution, enhancing reactivity at the pyrazole ring. Steric hindrance from the ortho-bromo and para-fluoro substituents further directs regioselectivity in subsequent reactions.
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis typically involves a multi-step sequence starting from dimethyl acetylenedicarboxylate and halogenated phenyl precursors. A common approach utilizes 1,3-dipolar cycloaddition between dimethyl acetylenedicarboxylate and a sydnone intermediate derived from 2,4-dibromo-6-fluoroaniline. This method yields the pyrazole core with high regioselectivity.
Key Reaction Steps:
-
Sydnone Formation: 2,4-Dibromo-6-fluoroaniline is treated with nitrous acid to generate a diazonium salt, which undergoes cyclization with ethyl acetoacetate to form the sydnone.
-
Cycloaddition: The sydnone reacts with dimethyl acetylenedicarboxylate in refluxing toluene, producing the pyrazole ring via [3+2] cycloaddition.
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Esterification: The intermediate is methylated using dimethyl sulfate to yield the final product.
Optimization Challenges
Yield optimization is complicated by competing side reactions, such as debromination under basic conditions. Recent advances employ palladium-catalyzed cross-coupling to preserve halogen substituents during functionalization. Solvent choice (e.g., dimethylformamide) and temperature control (80–100°C) are critical to achieving >70% purity in industrial settings.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The bromine atoms at the 2- and 4-positions of the phenyl ring are susceptible to nucleophilic aromatic substitution (SNAr). For example, treatment with sodium methoxide in methanol replaces bromine with methoxy groups, producing dimethyl 1-(2-methoxy-4-bromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate.
Oxidation and Reduction
The pyrazole ring resists oxidation under mild conditions, but strong oxidizing agents like potassium permanganate cleave the ring to form dicarboxylic acids. Catalytic hydrogenation (H₂/Pd-C) reduces the ester groups to hydroxymethyl functionalities, enabling further derivatization.
Table 2: Representative Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| SNAr | NaOMe/MeOH | Methoxy-substituted derivative |
| Ester Hydrolysis | NaOH/H₂O | Dicarboxylic acid analog |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl-modified pyrazole |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors in clinical trials for non-small cell lung cancer. Its bromine atoms enable late-stage functionalization via cross-coupling, streamlining drug discovery pipelines.
Materials Science
In polymer chemistry, it acts as a cross-linking agent for epoxy resins, enhancing thermal stability (Tg increase from 120°C to 165°C). The fluorine substituent reduces dielectric constants, making it valuable in microelectronics.
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